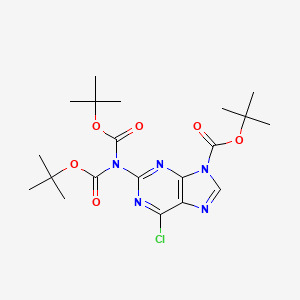
2-Bromo-6,7-dichloroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6,7-dichloroquinazoline is a halogenated quinazoline derivative with the molecular formula C8H3BrCl2N2. This compound is characterized by the presence of bromine and chlorine atoms on the quinazoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-dichloroquinazoline typically involves the bromination and chlorination of quinazoline derivatives. One common method is the reaction of 6,7-dichloroquinazoline with bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of bromination and chlorination steps.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6,7-dichloroquinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of quinazoline-2,6,7-trione derivatives.
Reduction: Production of this compound derivatives with reduced halogen content.
Substitution: Generation of various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-6,7-dichloroquinazoline is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studying the biological activity of quinazoline derivatives in various biological systems.
Medicine: Developing new pharmaceuticals, particularly in the field of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
2-Bromo-6,7-dichloroquinazoline is compared with other similar halogenated quinazoline derivatives, such as 6-bromo-2,7-dichloroquinazoline and 7-bromo-2,4-dichloroquinazoline. While these compounds share structural similarities, this compound is unique in its specific pattern of halogenation, which influences its reactivity and biological activity.
Comparación Con Compuestos Similares
6-Bromo-2,7-dichloroquinazoline
7-Bromo-2,4-dichloroquinazoline
6-Bromo-4,7-dichloroquinazoline
This comprehensive overview provides a detailed understanding of 2-Bromo-6,7-dichloroquinazoline, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H3BrCl2N2 |
|---|---|
Peso molecular |
277.93 g/mol |
Nombre IUPAC |
2-bromo-6,7-dichloroquinazoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-8-12-3-4-1-5(10)6(11)2-7(4)13-8/h1-3H |
Clave InChI |
WSMPJOLQQFZIPC-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NC(=NC2=CC(=C1Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


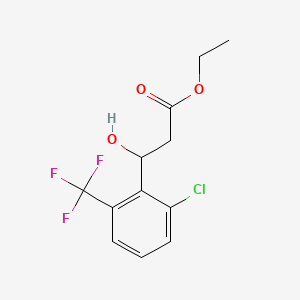
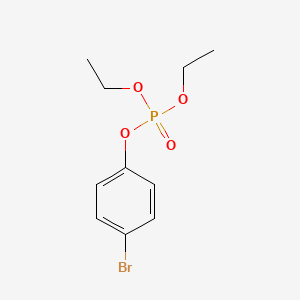



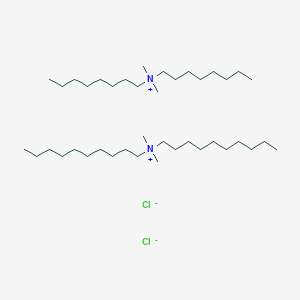
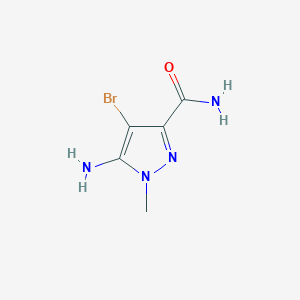
![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)

![(S)-1-[(2S,4R)-1-Boc-4-methoxy-2-pyrrolidinyl]ethanol](/img/structure/B15332288.png)


